[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate 1-(9Z-hexadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine , is a type of phosphatidylcholine. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in membrane structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9Z-hexadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with fatty acidsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired isomers .
Industrial Production Methods
Industrial production of phosphatidylcholines, including 1-(9Z-hexadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine , involves the extraction of lecithin from natural sources such as egg yolk, soybeans, and sunflower seeds. The lecithin is then subjected to chemical or enzymatic processes to isolate and purify the specific phosphatidylcholine molecules .
Chemical Reactions Analysis
Types of Reactions
1-(9Z-hexadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine: undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed by enzymes such as phospholipases, resulting in the release of fatty acids and glycerophosphocholine.
Substitution: The choline headgroup can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines depending on the reagents used.
Scientific Research Applications
1-(9Z-hexadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Plays a role in cell membrane structure and function, and is used in studies of membrane proteins and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Mechanism of Action
The mechanism of action of 1-(9Z-hexadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction, vesicle formation, and membrane fusion .
Comparison with Similar Compounds
Similar Compounds
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
- 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)
- 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)
Uniqueness
1-(9Z-hexadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine: is unique due to its specific fatty acid composition, which includes one monounsaturated and one polyunsaturated fatty acid. This composition imparts distinct biophysical properties to the molecule, such as its ability to form specific lipid phases and its susceptibility to oxidation .
Properties
CAS No. |
182820-31-1 |
---|---|
Molecular Formula |
C42H78NO8P |
Molecular Weight |
756 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16-17,19-21,40H,6-13,15,18,22-39H2,1-5H3/b16-14-,19-17-,21-20-/t40-/m1/s1 |
InChI Key |
QJWDAOSZZYVBJZ-KXESGEQTSA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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